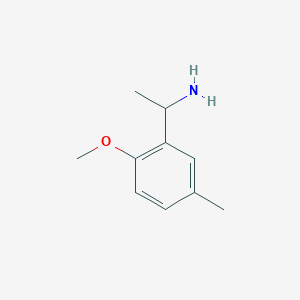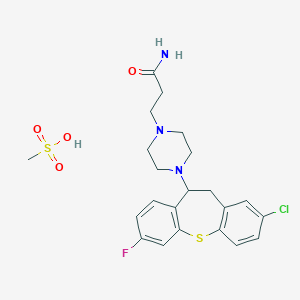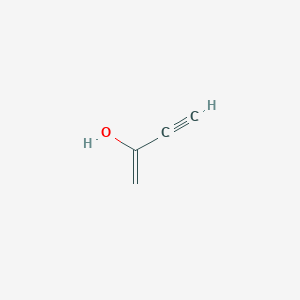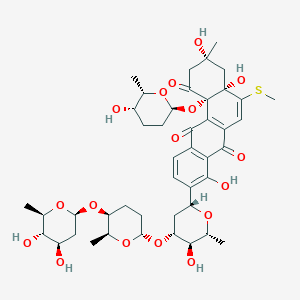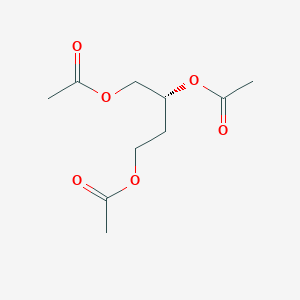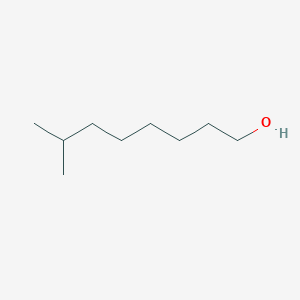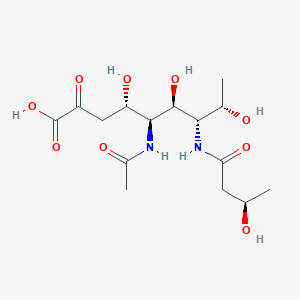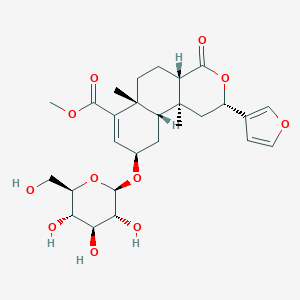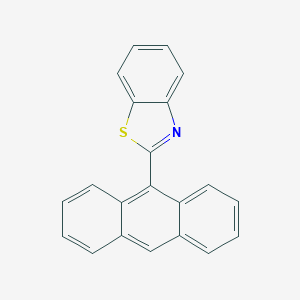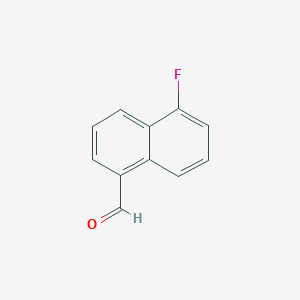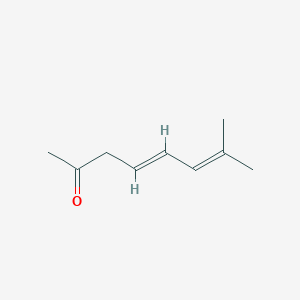
(4E)-7-Methylocta-4,6-dien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-7-Methylocta-4,6-dien-2-one is a natural compound that belongs to the family of terpenoids. It is commonly found in various plants, such as lemongrass, ginger, turmeric, and many others. The compound has gained significant attention in the scientific community due to its various pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.
Mecanismo De Acción
The mechanism of action of (4E)-7-Methylocta-4,6-dien-2-one is not fully understood. However, studies have suggested that the compound exerts its pharmacological activities through various mechanisms, including the inhibition of reactive oxygen species (ROS) production, the modulation of inflammatory cytokines, and the inhibition of microbial growth.
Efectos Bioquímicos Y Fisiológicos
(4E)-7-Methylocta-4,6-dien-2-one has been shown to exhibit various biochemical and physiological effects. The compound has been reported to reduce the levels of ROS and lipid peroxidation, which are associated with oxidative stress-related diseases. Moreover, (4E)-7-Methylocta-4,6-dien-2-one has been shown to modulate the levels of inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and others. The compound has also been shown to inhibit the growth of various pathogens, including bacteria, fungi, and viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (4E)-7-Methylocta-4,6-dien-2-one in lab experiments include its natural origin, low toxicity, and various pharmacological properties. However, the limitations of using the compound in lab experiments include its low solubility in water, which may affect its bioavailability, and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
The future directions of (4E)-7-Methylocta-4,6-dien-2-one include further studies to fully understand its mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential as a therapeutic agent for various diseases. Moreover, the compound's potential as a natural preservative and flavoring agent in the food industry should also be explored.
Conclusion:
In conclusion, (4E)-7-Methylocta-4,6-dien-2-one is a natural compound that exhibits various pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. The compound is synthesized by the oxidation of geraniol and has shown significant potential as a therapeutic agent for various diseases. However, further studies are needed to fully understand its mechanism of action and evaluate its potential as a therapeutic agent.
Métodos De Síntesis
(4E)-7-Methylocta-4,6-dien-2-one is synthesized by the oxidation of geraniol, which is a natural compound found in various plants. The process involves the use of various oxidizing agents, such as potassium permanganate, sodium periodate, and others. The yield of the synthesis process depends on the type of oxidizing agent used and the reaction conditions.
Aplicaciones Científicas De Investigación
(4E)-7-Methylocta-4,6-dien-2-one has been extensively studied for its various pharmacological properties. The compound has shown significant antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases, such as cancer, diabetes, and neurodegenerative disorders. The compound also exhibits anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases, such as arthritis, asthma, and others. Moreover, (4E)-7-Methylocta-4,6-dien-2-one has shown antimicrobial activity against various pathogens, including bacteria, fungi, and viruses.
Propiedades
Número CAS |
100515-78-4 |
|---|---|
Nombre del producto |
(4E)-7-Methylocta-4,6-dien-2-one |
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
(4E)-7-methylocta-4,6-dien-2-one |
InChI |
InChI=1S/C9H14O/c1-8(2)6-4-5-7-9(3)10/h4-6H,7H2,1-3H3/b5-4+ |
Clave InChI |
OZUXYFAAYGYFQU-SNAWJCMRSA-N |
SMILES isomérico |
CC(=C/C=C/CC(=O)C)C |
SMILES |
CC(=CC=CCC(=O)C)C |
SMILES canónico |
CC(=CC=CCC(=O)C)C |
Sinónimos |
4,6-Octadien-2-one, 7-methyl-, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




